4-(PYRROLIDINE-1-SULFONYL)-N-{3-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE
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Overview
Description
4-(PYRROLIDINE-1-SULFONYL)-N-{3-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE is a complex organic compound featuring a pyrrolidine ring and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PYRROLIDINE-1-SULFONYL)-N-{3-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE typically involves multi-step organic reactions. The process often starts with the formation of the pyrrolidine ring, followed by sulfonylation and subsequent amide bond formation. Common reagents include sulfonyl chlorides and amines, with reaction conditions involving controlled temperatures and the use of catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(PYRROLIDINE-1-SULFONYL)-N-{3-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s bioactivity.
Reduction: This can be used to reduce sulfonyl groups to thiols or other derivatives.
Substitution: Common in modifying the aromatic rings or the pyrrolidine ring to introduce different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
4-(PYRROLIDINE-1-SULFONYL)-N-{3-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(PYRROLIDINE-1-SULFONYL)-N-{3-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: Known for their bioactivity and used in drug design.
Pyrrolizines: Another class of compounds with significant medicinal chemistry applications.
Prolinol derivatives: Studied for their stereochemical properties and biological activities.
Uniqueness
4-(PYRROLIDINE-1-SULFONYL)-N-{3-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE is unique due to its dual sulfonamide groups and the specific arrangement of its functional groups, which confer distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6S2/c33-27(21-8-12-25(13-9-21)39(35,36)31-16-1-2-17-31)29-23-6-5-7-24(20-23)30-28(34)22-10-14-26(15-11-22)40(37,38)32-18-3-4-19-32/h5-15,20H,1-4,16-19H2,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEUGUWGJHAFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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